3-(4-chlorophenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one
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Overview
Description
3-(4-chlorophenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one (hereafter referred to as “CMPO”) is a synthetic compound with a wide range of applications in scientific research. It has shown promise in a variety of areas, from its use as a building block for the synthesis of other compounds to its ability to act as a catalyst for chemical reactions. CMPO has been studied for its potential therapeutic applications, as well as for its ability to act as a molecular probe for the study of biochemical and physiological processes.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-(4-chlorophenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one involves the condensation of 4-chlorobenzaldehyde with 4-methylcoumarin in the presence of a base, followed by the addition of ethyl acetoacetate to the resulting intermediate. The final product is obtained by cyclization and subsequent hydrolysis of the ester group.
Starting Materials
4-chlorobenzaldehyde, 4-methylcoumarin, ethyl acetoacetate, base (e.g. sodium hydroxide), solvent (e.g. ethanol)
Reaction
Step 1: Condensation of 4-chlorobenzaldehyde with 4-methylcoumarin in the presence of a base to form intermediate A, Step 2: Addition of ethyl acetoacetate to intermediate A to form intermediate B, Step 3: Cyclization of intermediate B to form intermediate C, Step 4: Hydrolysis of the ester group in intermediate C to form the final product
Scientific Research Applications
CMPO has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of other compounds, such as polymers and pharmaceuticals. In addition, CMPO has been used as a catalyst for chemical reactions, such as the synthesis of polymers and the formation of carbon-carbon bonds. CMPO has also been studied for its potential therapeutic applications, such as its ability to act as an anti-inflammatory agent and to inhibit the growth of cancer cells.
Mechanism Of Action
The exact mechanism of action of CMPO is not yet fully understood. However, it is believed that its anti-inflammatory effects are due to its ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α). In addition, CMPO has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are known to be involved in the development of inflammation.
Biochemical And Physiological Effects
CMPO has been shown to have a variety of biochemical and physiological effects. In animal studies, CMPO has been found to have anti-inflammatory, anti-oxidative, and anti-cancer effects. In addition, CMPO has been found to have neuroprotective effects, as well as to act as an inhibitor of the NF-κB signaling pathway, which is involved in the development of inflammation and cancer.
Advantages And Limitations For Lab Experiments
CMPO has a number of advantages and limitations when used in laboratory experiments. One advantage is its low cost and availability, which makes it an attractive option for research. In addition, CMPO is easy to synthesize and can be used as a building block for the synthesis of other compounds. However, CMPO is not water soluble, which can be a limitation in some experiments. In addition, CMPO has not been approved for therapeutic use, so it must be used with caution in laboratory experiments.
Future Directions
There are a number of potential future directions for the use of CMPO. One potential direction is its use as a molecular probe for the study of biochemical and physiological processes. In addition, CMPO could be used to develop novel therapeutic agents, such as anti-inflammatory drugs or cancer treatments. Finally, CMPO could be used as a catalyst for the synthesis of other compounds, such as polymers or pharmaceuticals.
properties
IUPAC Name |
3-(4-chlorophenyl)-4-methyl-7-(2-oxopropoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO4/c1-11(21)10-23-15-7-8-16-12(2)18(19(22)24-17(16)9-15)13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNUAOJVKYGGBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one |
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